molecular formula C15H14F2N2O2 B12996660 3-Amino-N-(2-(difluoromethoxy)phenyl)-4-methylbenzamide CAS No. 1096935-51-1

3-Amino-N-(2-(difluoromethoxy)phenyl)-4-methylbenzamide

Cat. No.: B12996660
CAS No.: 1096935-51-1
M. Wt: 292.28 g/mol
InChI Key: QUGOLGXQRHKNAL-UHFFFAOYSA-N
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Description

3-Amino-N-(2-(difluoromethoxy)phenyl)-4-methylbenzamide is an organic compound with the molecular formula C14H12F2N2O2. This compound is characterized by the presence of an amino group, a difluoromethoxy group, and a benzamide structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-(2-(difluoromethoxy)phenyl)-4-methylbenzamide typically involves the reaction of 2-(difluoromethoxy)aniline with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-(2-(difluoromethoxy)phenyl)-4-methylbenzamide undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The difluoromethoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

Scientific Research Applications

3-Amino-N-(2-(difluoromethoxy)phenyl)-4-methylbenzamide is utilized in several scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-N-(2-(difluoromethoxy)phenyl)-4-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The difluoromethoxy group enhances its binding affinity and specificity, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-N-(2-(trifluoromethoxy)phenyl)-4-methylbenzamide
  • 3-Amino-N-(2-(methoxy)phenyl)-4-methylbenzamide
  • 3-Amino-N-(2-(chloromethoxy)phenyl)-4-methylbenzamide

Uniqueness

3-Amino-N-(2-(difluoromethoxy)phenyl)-4-methylbenzamide is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it more reactive and selective in certain chemical reactions compared to its analogs .

Properties

CAS No.

1096935-51-1

Molecular Formula

C15H14F2N2O2

Molecular Weight

292.28 g/mol

IUPAC Name

3-amino-N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide

InChI

InChI=1S/C15H14F2N2O2/c1-9-6-7-10(8-11(9)18)14(20)19-12-4-2-3-5-13(12)21-15(16)17/h2-8,15H,18H2,1H3,(H,19,20)

InChI Key

QUGOLGXQRHKNAL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2OC(F)F)N

Origin of Product

United States

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